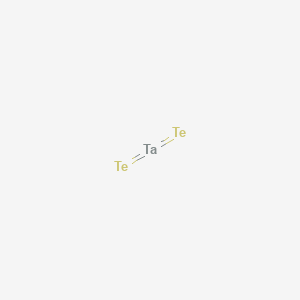
Tantalum telluride
Descripción general
Descripción
Tantalum telluride (TaTe2) is a chemical compound of tantalum and tellurium . It also forms a tantalum-rich telluride with the approximate formula Ta1.6Te . This compound is unusual in that it forms dodecagonal chalcogenide quasicrystals, a formation that cannot occur in a normal crystal because it does not result in a periodic crystal lattice .
Synthesis Analysis
Tantalum telluride can be prepared by various methods such as hydro/solvent thermal, chemical vapor deposition, and electrodeposition . It has been synthesized via standard solid-state technique and by chemical transport reactions .Molecular Structure Analysis
Tantalum telluride has a monoclinic crystal structure . The molecular formula is TaTe2 and the molecular weight is 436.1 g/mol . The compound has a covalently-bonded unit count of 1 .Chemical Reactions Analysis
Tantalum telluride has been used in various applications due to its strong metallic properties and unique physical/chemical merits . It has been used in the preparation of 2D metal tellurides and their application in electrode materials . It has also been used in resistive switching devices .Physical And Chemical Properties Analysis
Tantalum telluride has a density of 9.4 g/cm3 . It has a molecular weight of 436.1 g/mol . It has a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación
Catalytic and Antimicrobial Applications : A study by Altaf et al. (2020) compared the properties of tantalum tellurides and selenides, noting their potential in pollutant removal in textile, paper, and dyeing industries, as well as in the medical field. Tantalum tellurides exhibited significant antibacterial efficacy, which was attributed to their structural characteristics (Altaf et al., 2020).
High-Resolution Transmission Electron Microscopy (HRTEM) Study : Krumeich et al. (1998) investigated a disordered dodecagonal quasicrystalline tantalum-rich telluride using HRTEM. This study provided insights into the mesoscopic structure of tantalum telluride, useful for advanced material science applications (Krumeich et al., 1998).
Thermoelectric Devices : Hsu et al. (2013) demonstrated the use of tantalum nitride as a diffusion barrier and buffer layer for p-type bismuth telluride thermoelectric devices. This highlighted the stability and efficiency of tantalum compounds in thermoelectric applications (Hsu et al., 2013).
Crystal Structure Analysis : Conrad et al. (2000) analyzed the crystal structure of a hexagonal approximant of the dodecagonal tantalum telluride, contributing to the understanding of complex material structures (Conrad et al., 2000).
Supercapacitor Applications : Chakravarty et al. (2015) reported the microwave-assisted synthesis of tantalum telluride nanosheets and their application as a supercapacitor, indicating the material's potential in energy storage technologies (Chakravarty et al., 2015).
Incommensurately Modulated Structure Analysis : Boucher et al. (1996) determined the incommensurately modulated structure of tantalum germanium telluride, contributing to the understanding of complex crystal structures (Boucher et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Tantalum telluride has been used in the preparation of 2D metal tellurides and their application in electrode materials . It has also been used in resistive switching devices . Future studies should concentrate on investigating more approaches for the controlled synthesis of tellurides, not only for 2D single-crystal, and designing more composites or building heterostructures to facilitate the electrochemical performances of telluride-based electrodes .
Propiedades
IUPAC Name |
bis(tellanylidene)tantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ta.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPMWBCDLCGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Ta]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TaTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065241 | |
| Record name | Tantalum telluride (TaTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum telluride | |
CAS RN |
12067-66-2 | |
| Record name | Tantalum telluride (TaTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum telluride (TaTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum telluride (TaTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum telluride (TaTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



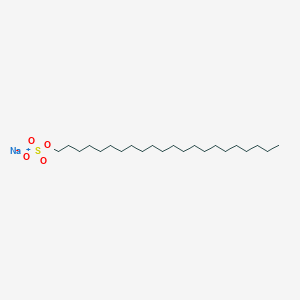

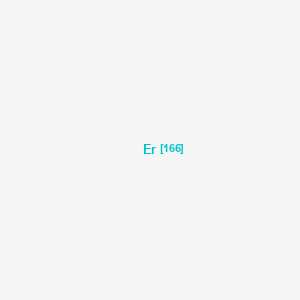
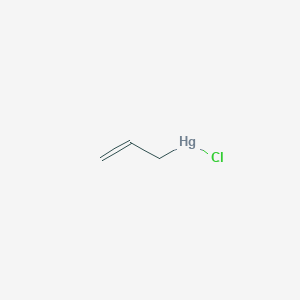


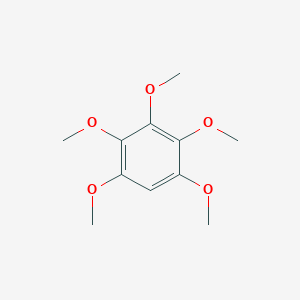
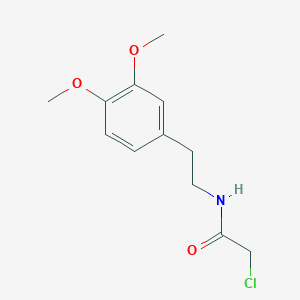
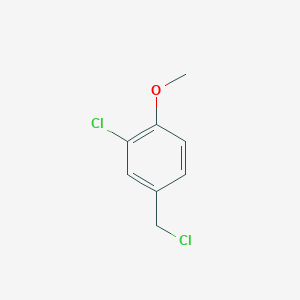
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)



